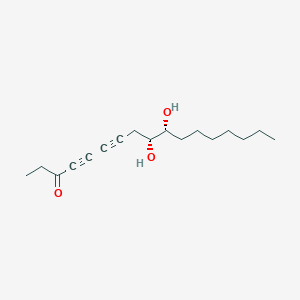
Panaxacol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panaxacol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Panaxacol is classified chemically as C17H26O3 and is known for its polyacetylene structure. It is one of the cytotoxic compounds isolated from the callus cultures of Panax ginseng . Its unique chemical configuration contributes to its biological activities, making it a subject of interest in pharmacological research.
Cytotoxicity and Anticancer Activity
This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant anticancer properties, particularly in inhibiting the growth of lung carcinoma cells . The mechanism involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Carcinoma | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Inhibition of cell proliferation |
| Colon Cancer | 18 | Modulation of apoptotic pathways |
Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It inhibits pro-inflammatory cytokines and reduces oxidative stress in affected tissues . This property is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.
Table 2: Anti-inflammatory Effects of this compound
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound. It has been shown to protect dopaminergic neurons from oxidative damage, which is crucial for neurodegenerative diseases like Parkinson's and Alzheimer's . The compound enhances the activity of antioxidant enzymes, thus mitigating neuronal damage.
Table 3: Neuroprotective Effects of this compound
Case Study 1: Anticancer Efficacy in Lung Carcinoma
In a controlled study involving lung carcinoma cells, this compound was administered at varying concentrations to assess its cytotoxicity. Results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM. This study supports the compound's potential as an adjunct therapy in lung cancer treatment.
Case Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of this compound in aged mice subjected to oxidative stress. Mice treated with this compound exhibited improved cognitive function and reduced neuronal loss compared to untreated controls. These findings suggest that this compound could be beneficial in preventing age-related cognitive decline.
Eigenschaften
CAS-Nummer |
106828-96-0 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
VNLATJUGAZKQEH-IAGOWNOFSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
Isomerische SMILES |
CCCCCCC[C@H]([C@@H](CC#CC#CC(=O)CC)O)O |
Kanonische SMILES |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
Key on ui other cas no. |
106828-96-0 |
Synonyme |
panaxacol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















